2',2',6',6',10b-Pentamethylspiro[5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinoline-1,4'-piperidine]-3-one
Overview
Description
2’,2’,6’,6’,10b-Pentamethyl-6,10b-dihydro-5H-spiro[1,3-oxazolo[4,3-a]isoquinoline-1,4’-piperidin]-3-one is a complex organic compound with the molecular formula C20H28N2O2 . It is characterized by its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom.
Preparation Methods
The synthesis of 2’,2’,6’,6’,10b-pentamethyl-6,10b-dihydro-5H-spiro[1,3-oxazolo[4,3-a]isoquinoline-1,4’-piperidin]-3-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isoquinoline and piperidine precursors, followed by their cyclization under specific conditions to form the spiro compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2’,2’,6’,6’,10b-Pentamethyl-6,10b-dihydro-5H-spiro[1,3-oxazolo[4,3-a]isoquinoline-1,4’-piperidin]-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into unique binding sites, modulating the activity of these targets. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules with comparable structures. These compounds often share similar chemical properties but can differ in their specific applications and effectiveness. Examples include:
- 2-Pentafluorophenyl-6,10b-dihydro-4H,5aH-5-oxo-3,10c-diaza-2-azoniacyclopenta[c]fluorene tetrafluoroborate .
- 1,2,2,6,6-Pentamethyl-4-piperidinol .
These comparisons highlight the uniqueness of 2’,2’,6’,6’,10b-pentamethyl-6,10b-dihydro-5H-spiro[1,3-oxazolo[4,3-a]isoquinoline-1,4’-piperidin]-3-one in terms of its specific applications and chemical behavior.
Properties
IUPAC Name |
2',2',6',6',10b-pentamethylspiro[5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinoline-1,4'-piperidine]-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-17(2)12-20(13-18(3,4)21-17)19(5)15-9-7-6-8-14(15)10-11-22(19)16(23)24-20/h6-9,21H,10-13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBHSJDARJTSAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(N1)(C)C)C3(C4=CC=CC=C4CCN3C(=O)O2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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